
N,N'-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” is a complex organic compound that belongs to the class of malonamide derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” typically involves multi-step organic reactions. The starting materials often include 2,2-dimethylmalonic acid, tert-butyl carbamate, and 4-nitrophenyl isocyanate. The reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the pure compound.
化学反应分析
Types of Reactions
“N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
科学研究应用
Chemistry
In chemistry, “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds to “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” include other malonamide derivatives, such as:
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-malonamide
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylsuccinimide
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylglutarimide
Uniqueness
The uniqueness of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C27H34N6O10 |
|---|---|
分子量 |
602.6 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[[2,2-dimethyl-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitroanilino]-3-oxopropanoyl]amino]-5-nitrophenyl]carbamate |
InChI |
InChI=1S/C27H34N6O10/c1-25(2,3)42-23(36)30-19-13-15(32(38)39)9-11-17(19)28-21(34)27(7,8)22(35)29-18-12-10-16(33(40)41)14-20(18)31-24(37)43-26(4,5)6/h9-14H,1-8H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37) |
InChI 键 |
ZNTOMRIMWGQDLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)(C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)
![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)
![(4Z)-4-[2-(4-cyanophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14803332.png)

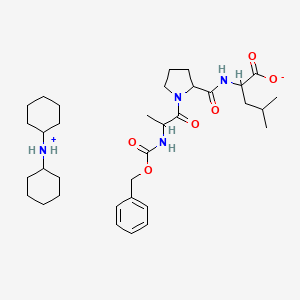
![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
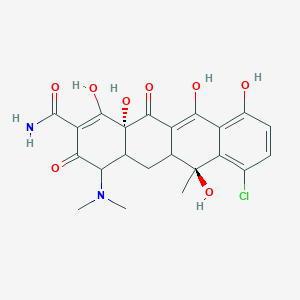
![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)
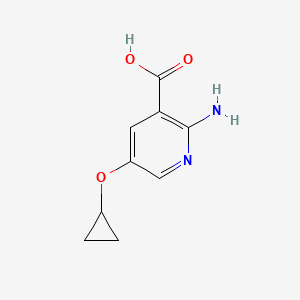
![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)
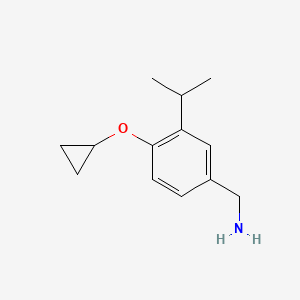
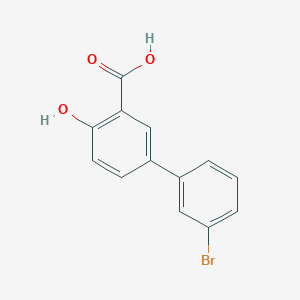
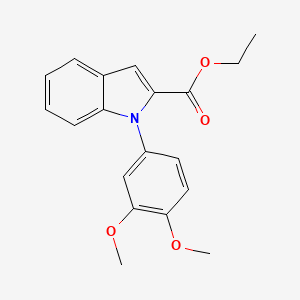
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
